1-溴-4-氟-2,5-二甲基苯

描述

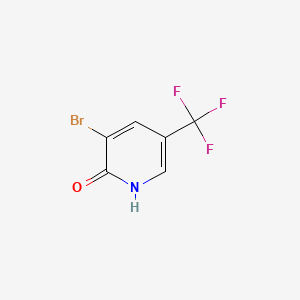

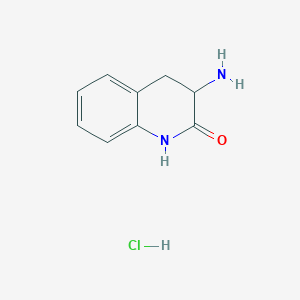

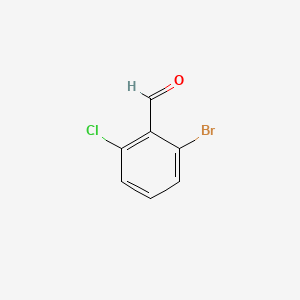

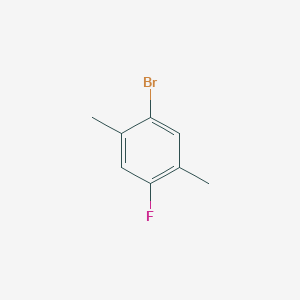

1-Bromo-4-fluoro-2,5-dimethylbenzene is a substituted benzene derivative that contains bromine and fluorine atoms as well as methyl groups on the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as a versatile synthon in organometallic chemistry.

Synthesis Analysis

The synthesis of related fluorobenzene compounds has been explored in several studies. For instance, a study has shown that 1-bromo-4-[18F]fluorobenzene can be synthesized via nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of bromo-fluorobenzene derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives has been studied using various spectroscopic methods, including 19F NMR, which reflects their crowded structures . X-ray crystallography has also been employed to investigate the molecular structures of these compounds, revealing large bond angles around certain atoms . The influence of substituents like bromine and fluorine on the geometry of the benzene ring has been discussed in the context of 1-bromo-3-fluorobenzene, providing insights into the electronic effects of these atoms .

Chemical Reactions Analysis

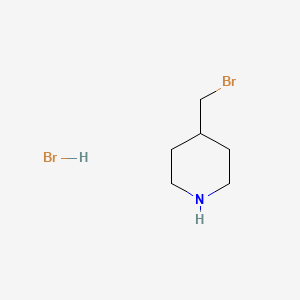

Bromo-fluorobenzene derivatives are key intermediates in various chemical reactions. For example, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a bromination product of 1,4-dimethoxy-2,3-dimethylbenzene, has been synthesized and used to create sulfur-functionalized benzoquinones . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for organometallic synthesis, demonstrating the reactivity of bromo-substituted benzene derivatives in forming organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives have been investigated using computational methods. Density Functional Theory (DFT) calculations have been used to predict the vibrational frequencies, molecular geometry, and electronic properties of these molecules . Time-dependent DFT (TD-DFT) has been applied to study the electronic structure and absorption spectra, revealing information about the charge transfer within the molecules . These studies provide a comprehensive understanding of the thermodynamic properties and reactivity of bromo-fluorobenzene derivatives.

科学研究应用

合成和化学转化

区域选择性溴化反应:已经研究了1-溴-4-氟-2,5-二甲基苯在区域选择性溴化和硫功能化喹喔醌衍生物合成的背景下(Aitken et al., 2016)。

合成方法:已经探索了包括重氮化和溴化反应在内的各种合成方法,用于合成包括1-溴-4-氟-2,5-二甲基苯在内的化合物(Guo Zhi-an, 2009)。

光化学反应:该化合物已经成为关于酰碘化物与芳基卤代烃的光化学反应研究的一部分,展示了其在这类过程中的实用性(Voronkov et al., 2013)。

晶体结构分析:对其晶体结构的研究,特别是与溴化产物相关的研究,为了解这类化合物的分子排列和相互作用提供了见解(Hammershøj等,2005)。

氟化研究:使用二氟化氙进行氟化研究,探索不同的反应途径和产物形成,将该化合物作为一个案例研究(Koudstaal & Olieman,2010)。

联苯衍生物合成:它作为合成某些联苯衍生物的关键中间体,在制药领域中很有用,如氟比派芬的制造(Qiu et al., 2009)。

卤素取代效应研究:研究卤素取代化合物的光谱性质通常包括该化合物,以了解不同卤素对分子性质的影响(Misawa et al., 2019)。

反应动力学:实验和理论研究已经比较了1-溴-4-氟-2,5-二甲基苯的溴化动力学与其他相关化合物(Villalba et al., 2018)。

光解离光谱学:光解离光谱学研究包括该化合物,以了解分子在紫外照射下的分解动态(Gu et al., 2001)。

热化学研究:了解卤素取代甲基苯的热化学,包括该化合物,可以在不同条件下提供有关它们的物理和化学性质的见解(Verevkin et al., 2015)。

磷酸酯合成:关于光诱导合成磷酸酯的研究包括使用1-溴-4-氟-2,5-二甲基苯开发高效合成方法(Zhang Zhong-biao, 2011)。

属性

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDSJPXBFLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543648 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2,5-dimethylbenzene | |

CAS RN |

51760-04-4 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。